1-ethyl-4-{(3S,4R)-4-[(2-methoxy-5-methylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophen-3-yl}piperazine
Description
The compound 1-ethyl-4-{(3S,4R)-4-[(2-methoxy-5-methylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophen-3-yl}piperazine features a piperazine core substituted with a tetrahydrothiophene ring containing a sulfonyl group and stereochemical specificity (3S,4R). This structure integrates key pharmacophoric elements: the piperazine moiety, known for enhancing solubility and receptor binding ; a sulfonyl group, which improves metabolic stability and target affinity ; and a stereochemically defined tetrahydrothiophene-1,1-dioxide fragment, which may enhance selectivity for biological targets.
Properties
Molecular Formula |
C18H28N2O5S2 |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(3S,4R)-3-(4-ethylpiperazin-1-yl)-4-(2-methoxy-5-methylphenyl)sulfonylthiolane 1,1-dioxide |
InChI |
InChI=1S/C18H28N2O5S2/c1-4-19-7-9-20(10-8-19)15-12-26(21,22)13-18(15)27(23,24)17-11-14(2)5-6-16(17)25-3/h5-6,11,15,18H,4,7-10,12-13H2,1-3H3/t15-,18-/m0/s1 |
InChI Key |
MRCVWHQICKXKAW-YJBOKZPZSA-N |
Isomeric SMILES |
CCN1CCN(CC1)[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=C(C=CC(=C3)C)OC |
Canonical SMILES |
CCN1CCN(CC1)C2CS(=O)(=O)CC2S(=O)(=O)C3=C(C=CC(=C3)C)OC |
Origin of Product |
United States |
Biological Activity
1-ethyl-4-{(3S,4R)-4-[(2-methoxy-5-methylphenyl)sulfonyl]-1,1-dioxidotetrahydrothiophen-3-yl}piperazine is a compound of interest due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
It contains a piperazine moiety and a tetrahydrothiophene structure, contributing to its unique biological interactions.
Pharmacological Profile
Research indicates that this compound exhibits various pharmacological effects, primarily through modulation of neurotransmitter systems. Notably, it has been linked to:
- Dopamine Receptor Modulation : Studies suggest that similar piperazine derivatives can influence dopamine levels in the brain, potentially impacting mood and behavior .
- Serotonin Receptor Interaction : The compound may interact with serotonin receptors, which are crucial for regulating mood and anxiety .
The biological activity of this compound can be attributed to its ability to bind to specific receptors in the central nervous system. The modulation of neurotransmitter release and uptake appears to be a significant mechanism through which it exerts its effects:
- Dopamine Release : It has been observed that compounds with similar structures can facilitate dopamine release in the rat brain, indicating a possible stimulant effect .
- Serotonin Binding : In vitro studies have shown high binding affinity to serotonin receptors, suggesting a role in mood regulation .
Case Studies
Several studies have examined the effects of related compounds on neurotransmitter dynamics:
- Study on Dopamine Dynamics : An investigation into the effects of a structurally similar piperazine derivative revealed that oral administration led to transient increases in dopamine levels within specific brain regions such as the caudate nucleus and hypothalamus .
- Serotonin Interaction Studies : Binding studies using rat brain tissue demonstrated significant interaction with serotonin receptors, highlighting the potential for these compounds in treating mood disorders .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H22N2O5S |
| Molecular Weight | 342.42 g/mol |
| Key Biological Activities | Dopamine modulation, Serotonin receptor interaction |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related piperazine derivatives, emphasizing substituent effects, stereochemistry, and biological activity.
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Insights:
Sulfonyl Group Impact: Sulfonated piperazines (e.g., ) exhibit enhanced solubility and binding affinity compared to non-sulfonated analogs. However, polychlorinated sulfonyl groups () may introduce toxicity risks .
Arylpiperazine Motifs : Compounds with methoxyphenyl () or trifluoromethylphenyl () substituents show strong CNS activity, suggesting the target compound’s 2-methoxy-5-methylphenyl group may similarly target serotonin or dopamine receptors .
Synthetic Strategies : The target compound’s tetrahydrothiophene-1,1-dioxide moiety likely requires stereoselective synthesis, contrasting with simpler alkylation or acylation methods used for analogs () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
